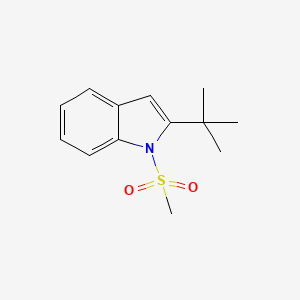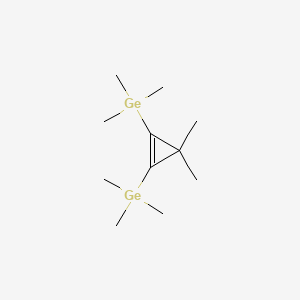
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- is a unique organosilicon compound characterized by its complex structure, which includes multiple triple bonds and an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the acetylenic units .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which Silane, trimethyl(8-phenyl-1,3,5,7-octatetraynyl)- exerts its effects involves its ability to participate in various chemical reactions due to its multiple triple bonds and aromatic ring. These structural features allow it to interact with different molecular targets and pathways, facilitating the formation of complex products and materials .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the multiple triple bonds.
Phenyltrimethylsilane: Another related compound with a simpler structure.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group but fewer triple bonds .
Properties
CAS No. |
596122-61-1 |
|---|---|
Molecular Formula |
C17H14Si |
Molecular Weight |
246.38 g/mol |
IUPAC Name |
trimethyl(8-phenylocta-1,3,5,7-tetraynyl)silane |
InChI |
InChI=1S/C17H14Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-3H3 |
InChI Key |
QVMIMLYTBWBHNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


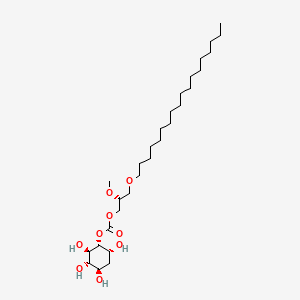
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)

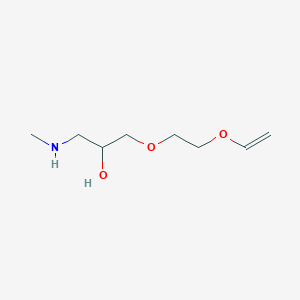
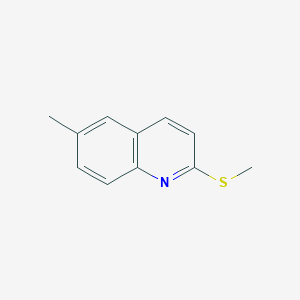
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
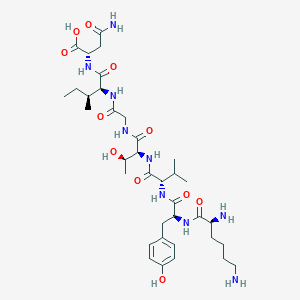
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
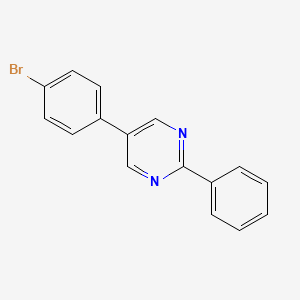

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
